Cas no 939256-74-3 (N-4-(tert-butylsulfamoyl)phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide)
N-4-(tert-butylsulfamoyl)phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-4-(tert-butylsulfamoyl)phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide
- VU0608135-1
- AKOS002316686
- F3266-0188
- 939256-74-3
- N-(4-(N-(tert-butyl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- N-[4-(tert-butylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide
- N-(4-{[(tert-butyl)amino]sulfonyl}phenyl)-2-(1,2,4-triazolyl)acetamide
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- Inchi: 1S/C14H19N5O3S/c1-14(2,3)18-23(21,22)12-6-4-11(5-7-12)17-13(20)8-19-10-15-9-16-19/h4-7,9-10,18H,8H2,1-3H3,(H,17,20)
- InChI Key: BAPLLOADZVVNMT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(CN1C=NC=N1)=O)(NC(C)(C)C)(=O)=O
Computed Properties
- Exact Mass: 337.12086066g/mol
- Monoisotopic Mass: 337.12086066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 114Ų
N-4-(tert-butylsulfamoyl)phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3266-0188-2μmol |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide |
939256-74-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3266-0188-5μmol |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide |
939256-74-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3266-0188-10μmol |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide |
939256-74-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3266-0188-20μmol |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide |
939256-74-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3266-0188-1mg |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide |
939256-74-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3266-0188-2mg |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide |
939256-74-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3266-0188-3mg |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide |
939256-74-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3266-0188-4mg |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide |
939256-74-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3266-0188-5mg |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide |
939256-74-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3266-0188-10mg |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide |
939256-74-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
N-4-(tert-butylsulfamoyl)phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on N-4-(tert-butylsulfamoyl)phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide
N-4-(tert-butylsulfamoyl)phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide: A Comprehensive Overview
The compound with CAS No. 939256-74-3, known as N-4-(tert-butylsulfamoyl)phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug development and material science. The tert-butylsulfamoyl group and the 1H-1,2,4-triazol moiety are key structural features that contribute to its distinctive properties.
Recent studies have highlighted the importance of tert-butylsulfamoyl derivatives in enhancing the bioavailability and stability of pharmaceutical compounds. The tert-butyl group, a bulky alkyl substituent, plays a crucial role in modulating the physical and chemical properties of the molecule. Its presence ensures improved solubility and reduced metabolic degradation, making it a valuable component in drug design. Similarly, the 1H-1,2,4-triazol ring system is known for its ability to act as a hydrogen bond donor or acceptor, which can significantly influence the compound's interactions with biological targets.
One of the most promising applications of N-4-(tert-butylsulfamoyl)phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide lies in its potential as a therapeutic agent. Researchers have explored its activity against various enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. For instance, studies have demonstrated that this compound exhibits selective inhibition of certain kinases, which are often overexpressed in cancer cells. This selectivity suggests that it could serve as a lead compound for developing targeted therapies with fewer side effects.
In addition to its pharmacological applications, this compound has also been investigated for its role in material science. The triazole ring system is known to form strong hydrogen bonds, making it suitable for applications in supramolecular chemistry and crystal engineering. Recent advancements in this area have explored the use of triazole-containing compounds as building blocks for self-assembled materials and stimuli-responsive systems.
The synthesis of N-4-(tert-butylsulfamoyl)phenyl-2-(1H-1,2,4-triazol-1-yl)acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the sulfonamide group and the subsequent coupling reaction to introduce the triazole moiety. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and potential industrial applications.
From an environmental perspective, there is growing interest in understanding the ecological impact of compounds like N-4-(tert-butylsulfamoyl)phenyl-2-(1H-1,2,4-triazol-1-yli acetamide). Recent studies have focused on its biodegradability and toxicity profiles to ensure that its use does not pose risks to ecosystems or human health. Preliminary findings suggest that under controlled conditions, the compound undergoes rapid degradation via microbial action; however, further research is needed to confirm these results across different environmental settings.
In conclusion,N -4-(tert -but ylsulf amoy l ) phen yl - 2 -( 1 H - 1 , 2 , 4 - tri azo l - 1 - y l ) acet amide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure endows it with properties that make it an attractive candidate for drug development and material science innovations. As research continues to uncover new insights into its potential uses and environmental behavior,this compound is poised to play an increasingly important role in advancing scientific knowledge and technological progress.
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